molecular formula C14H9Cl2FN2OS B8565084 3-Chloro-N-((3-Chloro-5-Fluorophenyl)Carbamothioyl)Benzamide

3-Chloro-N-((3-Chloro-5-Fluorophenyl)Carbamothioyl)Benzamide

Cat. No.: B8565084
M. Wt: 343.2 g/mol
InChI Key: YBPKUYRTHFGMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-((3-Chloro-5-Fluorophenyl)Carbamothioyl)Benzamide is a useful research compound. Its molecular formula is C14H9Cl2FN2OS and its molecular weight is 343.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9Cl2FN2OS

Molecular Weight

343.2 g/mol

IUPAC Name

3-chloro-N-[(3-chloro-5-fluorophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H9Cl2FN2OS/c15-9-3-1-2-8(4-9)13(20)19-14(21)18-12-6-10(16)5-11(17)7-12/h1-7H,(H2,18,19,20,21)

InChI Key

YBPKUYRTHFGMNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chlorobenzoyl chloride (200 g, 1.14 mol) was dissolved in acetonitrile (4.5 L) and the reaction vessel containing this mixture was cooled in an ice/water bath. Potassium thiocyanate (122 g, 1.26 mol, 1.10 equiv) was added to the reaction mixture. The cooling bath was removed from the reaction vessel after 15 minutes and the resulting slurry was stirred at room temperature for approximately 1 hour. Next, 3-chloro-5-fluoroaniline (138 mL, 1.37 mol, 1.2 equiv) was added as a solution in acetonitrile (138 mL) over 5 minutes. The reaction mixture was then stirred at room temperature overnight and subsequently quenched with water (4.30 L), and then stirred at room temperature for 1 hour. The resulting solid was collected by filtration and rinsed with acetonitrile/water (1/1 mixture by volume, 780 mL). The solid was dried at 60° C. in vacuo to provide 390 g (99% yield) of the title compound as a solid. 1H NMR (DMSO-d6) δ 12.5 (s, 1H), 11.9 (s, 1H), 8.01 (t, 1H, J=1.8), 7.89 (d, 1H, J=7.8), 7.69 (m, 3H), 7.56 (t, 1H, J=7.8), 7.34 (dt, 1H, J=8.7, 1.8). HPLC: >99% purity at 23.73 min.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step One
Name
Potassium thiocyanate
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
138 mL
Type
reactant
Reaction Step Three
Quantity
138 mL
Type
solvent
Reaction Step Three
Yield
99%

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